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Compound of Interest

Compound Name:
Ethyl 4-(4-

hydroxybutoxy)benzoate

Cat. No.: B3176193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for key alkyl 4-

hydroxybenzoates, which are widely used as preservatives in pharmaceuticals, cosmetics, and

food products. Due to the lack of publicly available analytical data for Ethyl 4-(4-
hydroxybutoxy)benzoate, this guide focuses on readily available and structurally similar

alternatives: Methyl 4-hydroxybenzoate, Ethyl 4-hydroxybenzoate, and Butyl 4-

hydroxybenzoate. The presented data and methodologies offer a robust framework for the

quality control and characterization of these compounds and provide a basis for the predicted

analytical characteristics of Ethyl 4-(4-hydroxybutoxy)benzoate.

Data Presentation: A Comparative Overview
The following tables summarize the key analytical data for the selected alkyl 4-

hydroxybenzoates, facilitating a clear comparison of their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound

Aromatic
Protons
(ortho to -
OH)

Aromatic
Protons
(ortho to -
COOR)

Alkyl Chain
Protons

Hydroxyl
Proton

Solvent

Methyl 4-

hydroxybenz

oate

~6.8-6.9 (d,

2H)

~7.8-7.9 (d,

2H)

~3.8 (s, 3H, -

OCH₃)
Variable DMSO-d₆[1]

Ethyl 4-

hydroxybenz

oate

~6.8-7.0 (d,

2H)

~7.9-8.0 (d,

2H)

~4.3 (q, 2H, -

OCH₂CH₃),

~1.3 (t, 3H, -

OCH₂CH₃)

Variable CDCl₃[2]

Butyl 4-

hydroxybenz

oate

~6.9 (d, 2H) ~7.9 (d, 2H)

~4.3 (t, 2H, -

OCH₂-), ~1.7

(m, 2H, -

OCH₂CH₂-),

~1.4 (m, 2H, -

CH₂CH₃),

~0.9 (t, 3H, -

CH₃)

Variable CDCl₃[3]

Predicted:Eth

yl 4-(4-

hydroxybutox

y)benzoate

~6.9 (d, 2H) ~7.9 (d, 2H)

~4.3 (t, 2H, -

COOCH₂-),

~4.1 (t, 2H,

Ar-OCH₂-),

~3.7 (t, 2H, -

CH₂OH),

~1.8-2.0 (m,

4H, -

CH₂CH₂CH₂

CH₂-)

Variable CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compoun
d

C=O
C-OH
(Aromatic
)

Quaterna
ry
Aromatic
C

Aromatic
CH

Alkyl
Chain
Carbons

Solvent

Methyl 4-

hydroxybe

nzoate

~168.7 ~163.6 ~122.2
~132.8,

~116.2

~52.3 (-

OCH₃)

Methanol-

d₄[4]

Ethyl 4-

hydroxybe

nzoate

~166.0 ~160.0 ~122.2
~132.0,

~115.4

~61.2 (-

OCH₂-),

~14.3 (-

CH₃)

CDCl₃[2]

Butyl 4-

hydroxybe

nzoate

~166.8 ~160.0 ~122.5
~131.8,

~115.2

~64.8 (-

OCH₂-),

~30.8 (-

CH₂-),

~19.3 (-

CH₂-),

~13.8 (-

CH₃)

CDCl₃[3]

Predicted:

Ethyl 4-(4-

hydroxybut

oxy)benzo

ate

~166.5 ~163.0 ~123.0
~131.5,

~114.5

~68.0 (Ar-

OCH₂-),

~64.5 (-

COOCH₂-),

~62.5 (-

CH₂OH),

~29.0 (-

CH₂-),

~25.5 (-

CH₂-)

CDCl₃

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound
O-H Stretch
(Phenol)

C=O Stretch
(Ester)

C-O Stretch
(Ester)

Aromatic C=C
Stretch

Methyl 4-

hydroxybenzoate
~3350 (broad) ~1680 ~1280, ~1170 ~1610, ~1590

Ethyl 4-

hydroxybenzoate
~3350 (broad) ~1680 ~1280, ~1170 ~1610, ~1590

Butyl 4-

hydroxybenzoate
~3350 (broad) ~1680 ~1280, ~1170 ~1610, ~1590

Predicted:Ethyl

4-(4-

hydroxybutoxy)b

enzoate

~3350 (broad,

overlapping with

alcohol O-H)

~1680 ~1280, ~1170 ~1610, ~1590

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions

Methyl 4-hydroxybenzoate 152 121, 93, 65

Ethyl 4-hydroxybenzoate 166 138, 121, 93, 65

Butyl 4-hydroxybenzoate 194 138, 121, 93, 65[5]

Predicted:Ethyl 4-(4-

hydroxybutoxy)benzoate
224 167, 138, 121, 93, 65

Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to characterize

the alkyl 4-hydroxybenzoates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or

equivalent).
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be

based on the solubility of the analyte.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A benchtop FTIR spectrometer (e.g., PerkinElmer Spectrum Two or

equivalent).

Sample Preparation:

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr)

powder. Press the mixture into a transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment (or clean ATR

crystal) should be collected before scanning the sample.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).

GC-MS (for volatile compounds):

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

Carrier Gas: Helium.

Injection Mode: Split or splitless.

Temperature Program: A temperature gradient to ensure separation of components (e.g.,

initial temperature of 50°C, ramped to 250°C).

MS Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

LC-MS (for less volatile compounds):

LC Column: A reverse-phase C18 column.
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Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount

of formic acid or ammonium acetate.

MS Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

Mass Range: m/z 50-500.

Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the analytical cross-

validation process.
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Caption: Experimental Workflow for Analytical Characterization.
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Caption: Logical Relationship of Analytical Data to Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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